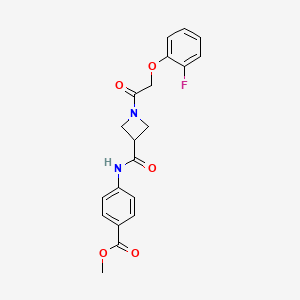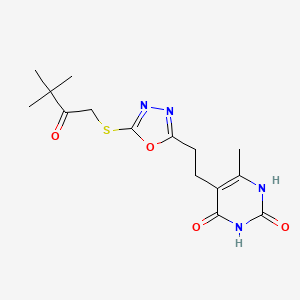
3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, is a derivative of pyrazole and oxadiazole, which are heterocyclic compounds known for their biological activities. The chlorophenyl and methoxyphenyl groups attached to the core structure may influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves condensation or cyclization reactions. For instance, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized using a condensation/cyclization reaction of a chalcone derivative and (3-chlorophenyl)hydrazine hydrochloride . Similarly, novel oxadiazole derivatives were synthesized by oxidative cyclization of hydrazones using chloramine-T as an oxidant . These methods suggest potential pathways for the synthesis of the compound , although the exact procedure would depend on the specific substituents and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was determined by X-ray analysis, which provided unambiguous structure determination . The crystal packing of these compounds often involves hydrogen bonding and weak C-H...A interactions, which could also be expected in the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving pyrazole and oxadiazole derivatives are typically influenced by the presence of substituents that can participate in various interactions. For instance, in the crystal structure of a related compound, molecules were linked by N-H...N hydrogen bonds, forming dimers, and C-H...Cl hydrogen bonds, contributing to a three-dimensional supramolecular structure . These interactions could affect the reactivity of the compound , particularly in biological environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and oxadiazole derivatives are closely related to their molecular structure. The presence of chloro and methoxy substituents can affect the compound's polarity, solubility, and potential to form hydrogen bonds. For example, the propionic acid groups in related compounds form hydrogen-bonded dimers typical of carboxylic acids in the solid state . The biological evaluation of some pyrazole derivatives has shown good antifungal and antitubercular activities, suggesting that the compound of interest may also possess similar properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-24-14-7-5-11(6-8-14)15-10-16(22-21-15)18-20-17(23-25-18)12-3-2-4-13(19)9-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKTPPSEXPCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)



![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)


![N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B3018221.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)
